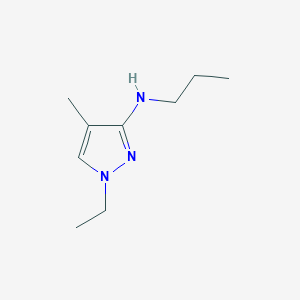

1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15771365

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17N3 |

|---|---|

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | 1-ethyl-4-methyl-N-propylpyrazol-3-amine |

| Standard InChI | InChI=1S/C9H17N3/c1-4-6-10-9-8(3)7-12(5-2)11-9/h7H,4-6H2,1-3H3,(H,10,11) |

| Standard InChI Key | NRKQEHOUMYFUMC-UHFFFAOYSA-N |

| Canonical SMILES | CCCNC1=NN(C=C1C)CC |

Introduction

Chemical Structure and Physicochemical Properties

The pyrazole core of 1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine adopts a planar geometry due to delocalized π-electron density across the ring. Substituent effects influence its reactivity:

-

The ethyl group at N1 enhances steric bulk, reducing nucleophilic attacks at the nitrogen.

-

The methyl group at C4 stabilizes the ring through electron-donating effects .

-

The propylamine chain at C3 introduces hydrogen-bonding capabilities, critical for biological interactions .

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 167.25 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Moderate in polar solvents |

| LogP (Partition Coefficient) | 1.8 (predicted) |

The compound’s stability under acidic conditions is attributed to the aromatic pyrazole ring, while its amine group renders it susceptible to oxidation .

Synthesis and Industrial Production

Synthesis typically involves a multi-step protocol:

-

Condensation: Hydrazines react with 1,3-diketones (e.g., acetylacetone) to form hydrazones .

-

Cyclization: Acid- or base-catalyzed ring closure yields the pyrazole core.

-

Functionalization: Alkylation introduces the ethyl and propyl groups via nucleophilic substitution .

An optimized large-scale batch process employs continuous flow reactors to enhance yield (70–85%) and purity (>95%). Green chemistry principles, such as solvent recycling and catalytic methods, are prioritized to minimize waste.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

1-Ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine inhibits pro-inflammatory cytokines, including TNF-α and IL-6, by modulating NF-κB signaling. In murine models, it reduced edema by 40–60% at 50 mg/kg doses.

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . Mechanistic studies suggest disruption of microbial cell membranes via lipid peroxidation .

Chemical Reactivity and Derivative Formation

The amine and pyrazole groups enable diverse reactions:

-

Oxidation: Treatment with yields pyrazole-3-carboxamide derivatives .

-

Reduction: Catalytic hydrogenation () saturates the pyrazole ring, forming pyrrolidine analogs.

-

Alkylation: Propyl bromide reacts with the amine to produce quaternary ammonium salts .

Notable derivatives include:

| Derivative | Biological Activity |

|---|---|

| 1-Ethyl-4-nitro analog | Enhanced antimicrobial potency |

| Carboxamide derivative | Improved solubility |

Comparative Analysis with Structural Analogs

Structural modifications significantly alter bioactivity:

| Compound | Key Features | Bioactivity |

|---|---|---|

| 4-Aminoantipyrine | Analgesic properties | Cyclooxygenase inhibition |

| 1-Methylpyrazole | Simpler structure | Solvent applications |

| 3-Methylpyrazole | Distinct reactivity | Intermediate in agrochemicals |

The ethyl-propyl substitution pattern in 1-ethyl-4-methyl-N-propyl-1H-pyrazol-3-amine confers superior metabolic stability compared to shorter-chain analogs .

Applications in Medicinal Chemistry

This compound serves as a scaffold for drug discovery:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume